molecular formula C16H20N2O4S B4034764 3-ethyl-1-methyl-2-thioxo-5-(2,4,5-trimethoxybenzylidene)-4-imidazolidinone

3-ethyl-1-methyl-2-thioxo-5-(2,4,5-trimethoxybenzylidene)-4-imidazolidinone

Cat. No.: B4034764
M. Wt: 336.4 g/mol
InChI Key: AOWKMTWIKWIDQT-XFFZJAGNSA-N
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Description

3-ethyl-1-methyl-2-thioxo-5-(2,4,5-trimethoxybenzylidene)-4-imidazolidinone is a useful research compound. Its molecular formula is C16H20N2O4S and its molecular weight is 336.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 336.11437830 g/mol and the complexity rating of the compound is 497. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of thioxo-imidazolidinone derivatives, including molecules with structural similarities to the specified compound, have been widely studied. These efforts are often directed towards exploring their potential biological activities through the development of novel synthetic routes and structural analysis. For example, the synthesis of novel 2-thioxo-4-thiazolidinones and their derivatives has been reported, highlighting the importance of these molecules in medicinal chemistry due to their promising biological activities (El-Gaby et al., 2009).

Antimicrobial Activity

Several studies have focused on evaluating the antimicrobial potential of 2-thioxo-imidazolidin-4-one derivatives. These compounds have been synthesized and screened for their activity against a range of bacterial and fungal organisms, showing significant antimicrobial properties in some cases. This highlights their potential as leads for developing new antimicrobial agents (A. Nasser et al., 2010).

Antitumor and Cytotoxic Activities

Research into thioxo-imidazolidin-4-one derivatives has also extended to their antitumor and cytotoxic activities. Synthesis of these compounds followed by evaluation against tumor cell lines has revealed their potential in cancer therapy. Some derivatives have shown promising results in inhibiting cell growth and inducing apoptotic cell death in various cancer models, suggesting their value in the development of novel anticancer therapies (Karalı et al., 2002).

Antioxidant Activity

The antioxidant properties of 2-thioxo-imidazolidin-4-one derivatives have also been explored. These studies involve the synthesis of new compounds and the evaluation of their capacity to scavenge free radicals or inhibit oxidative processes. The results from such studies contribute to understanding the potential of these molecules as antioxidants, which could have implications for treating diseases associated with oxidative stress (Üngören et al., 2015).

Modulation of Biological Targets

Some derivatives of 2-thioxo-imidazolidin-4-one have been designed to modulate specific biological targets, such as p53, a protein that plays a critical role in regulating cell cycle and apoptosis. By synthesizing and evaluating compounds that can influence the activity of such targets, researchers aim to develop therapeutic agents capable of controlling tumor growth and progression through mechanisms like the inhibition of p53-MDM2 interaction (Gomez-Monterrey et al., 2010).

Properties

IUPAC Name

(5Z)-3-ethyl-1-methyl-2-sulfanylidene-5-[(2,4,5-trimethoxyphenyl)methylidene]imidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4S/c1-6-18-15(19)11(17(2)16(18)23)7-10-8-13(21-4)14(22-5)9-12(10)20-3/h7-9H,6H2,1-5H3/b11-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOWKMTWIKWIDQT-XFFZJAGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=CC2=CC(=C(C=C2OC)OC)OC)N(C1=S)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=O)/C(=C/C2=CC(=C(C=C2OC)OC)OC)/N(C1=S)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-ethyl-1-methyl-2-thioxo-5-(2,4,5-trimethoxybenzylidene)-4-imidazolidinone
Reactant of Route 2
3-ethyl-1-methyl-2-thioxo-5-(2,4,5-trimethoxybenzylidene)-4-imidazolidinone
Reactant of Route 3
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3-ethyl-1-methyl-2-thioxo-5-(2,4,5-trimethoxybenzylidene)-4-imidazolidinone
Reactant of Route 4
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3-ethyl-1-methyl-2-thioxo-5-(2,4,5-trimethoxybenzylidene)-4-imidazolidinone
Reactant of Route 5
3-ethyl-1-methyl-2-thioxo-5-(2,4,5-trimethoxybenzylidene)-4-imidazolidinone
Reactant of Route 6
Reactant of Route 6
3-ethyl-1-methyl-2-thioxo-5-(2,4,5-trimethoxybenzylidene)-4-imidazolidinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.